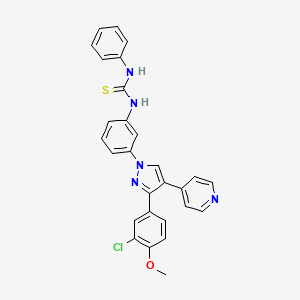

Enpp-1-IN-13

Description

Properties

Molecular Formula |

C28H22ClN5OS |

|---|---|

Molecular Weight |

512.0 g/mol |

IUPAC Name |

1-[3-[3-(3-chloro-4-methoxyphenyl)-4-pyridin-4-ylpyrazol-1-yl]phenyl]-3-phenylthiourea |

InChI |

InChI=1S/C28H22ClN5OS/c1-35-26-11-10-20(16-25(26)29)27-24(19-12-14-30-15-13-19)18-34(33-27)23-9-5-8-22(17-23)32-28(36)31-21-6-3-2-4-7-21/h2-18H,1H3,(H2,31,32,36) |

InChI Key |

KJRBZPUBNSANGE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C3=CC=NC=C3)C4=CC=CC(=C4)NC(=S)NC5=CC=CC=C5)Cl |

Origin of Product |

United States |

An In-depth Technical Guide on the Mechanism of Action of ENPP1 Inhibitors in the STING Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a key negative regulator of this pathway. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (2'3'-cGAMP), ENPP1 dampens the anti-tumor immune response. Consequently, the inhibition of ENPP1 has emerged as a promising therapeutic strategy in immuno-oncology. This guide provides a detailed overview of the mechanism of action of ENPP1 inhibitors, quantitative data on their activity, experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows. While this guide addresses the core topic of ENPP1 inhibitors, it is important to note that "ENPP1-IN-13" is not a publicly recognized designation for a specific inhibitor. Therefore, this document utilizes data from well-characterized, publicly disclosed ENPP1 inhibitors to illustrate the principles of their function and evaluation.

The Role of ENPP1 in the STING Pathway

The cGAS-STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infections or cellular damage, such as in cancer cells.

-

cGAS Activation: Cytosolic dsDNA binds to and activates the enzyme cGAS.

-

2'3'-cGAMP Synthesis: Activated cGAS catalyzes the synthesis of the second messenger 2'3'-cGAMP from ATP and GTP.

-

STING Activation: 2'3'-cGAMP binds to the STING protein, which is located on the endoplasmic reticulum (ER) membrane. This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.

-

TBK1 and IRF3 Recruitment: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).

-

Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines.

-

Anti-Tumor Immunity: These cytokines play a pivotal role in activating an anti-tumor immune response, including the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs).

ENPP1 is a type II transmembrane glycoprotein that acts as a phosphodiesterase. Its primary role in the context of the STING pathway is the hydrolysis of extracellular 2'3'-cGAMP.[1][2] This enzymatic degradation prevents 2'3'-cGAMP from activating STING in neighboring immune cells, effectively acting as an innate immune checkpoint.[3] By inhibiting ENPP1, the extracellular concentration of 2'3'-cGAMP is increased, leading to enhanced STING-mediated anti-tumor immunity.[4][5]

Mechanism of Action of ENPP1 Inhibitors

ENPP1 inhibitors are small molecules designed to block the catalytic activity of the ENPP1 enzyme.[6] By binding to the active site of ENPP1, these inhibitors prevent the hydrolysis of 2'3'-cGAMP.[6] This leads to:

-

Increased 2'3'-cGAMP Bioavailability: The inhibition of ENPP1 preserves the extracellular pool of 2'3'-cGAMP released by tumor cells.

-

Enhanced STING Pathway Activation: The elevated levels of 2'3'-cGAMP lead to a more robust and sustained activation of the STING pathway in immune cells within the tumor microenvironment.[7][8]

-

Augmented Anti-Tumor Immune Response: The heightened STING signaling results in increased production of type I interferons and other cytokines, promoting the infiltration and activation of cytotoxic immune cells that can recognize and eliminate cancer cells.[9]

Quantitative Data for Representative ENPP1 Inhibitors

The following table summarizes the potency and efficacy of several publicly disclosed ENPP1 inhibitors. This data is crucial for comparing the activity of different compounds and for guiding drug development efforts.

| Compound Name | Assay Type | Metric | Value (nM) | Reference |

| ZXP-8202 | rhENPP1 enzymatic assay | IC50 | pico-molar | [8] |

| Cell-based enzymatic assay | EC50 | 20 | [8] | |

| IFNB1 production in THP-1 cells | EC50 | 10 | [8] | |

| RBS2418 | In vitro cGAMP hydrolysis | Ki | 0.14 | [10] |

| In vitro ATP hydrolysis | Ki | 0.13 | [10] | |

| Compound 31 | ENPP1 inhibition | IC50 | 14.68 | [11] |

| AVA-NP-695 | Enzymatic assay (p-Nph-5′-TMP) | IC50 | 14 ± 2 | [12] |

| ENPP1 Inhibitor 4e | ENPP1 inhibition | IC50 | 188 | [13] |

| ENPP1 inhibition in MDA-MB-231 cells | IC50 | 732 | [13] | |

| SR-8314 | ENPP1 activity | Ki | 79 | [14] |

| Quinazoline-4-piperidine sulfamide 7c | ENPP1 inhibition | Ki | 58 | [14] |

Experimental Protocols

The characterization of ENPP1 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical ENPP1 Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of recombinant human ENPP1 (rhENPP1).

Methodology:

-

Reagents and Materials:

-

Recombinant human ENPP1 enzyme.

-

Fluorogenic ENPP1 substrate (e.g., Tokyo Green™-mAMP).[15]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl2, 0.1 mM ZnCl2, 0.01% BSA).

-

Test compound (serially diluted).

-

Positive control inhibitor (e.g., ENPP1 Inhibitor C).[15]

-

384-well microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Add assay buffer to the wells of the microplate.

-

Add the serially diluted test compound or control to the respective wells.

-

Add the rhENPP1 enzyme to all wells except the negative control wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by reading immediately).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Tokyo Green™).[15]

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular STING Activation Assay

Objective: To assess the ability of an ENPP1 inhibitor to enhance 2'3'-cGAMP-mediated STING activation in a cellular context.

Methodology:

-

Reagents and Materials:

-

A human monocytic cell line (e.g., THP-1) engineered to express a reporter gene (e.g., luciferase or SEAP) under the control of an IRF3-inducible promoter.

-

Cell culture medium and supplements.

-

2'3'-cGAMP.

-

Test compound.

-

Reporter gene assay system (e.g., luciferase substrate).

-

Luminometer or spectrophotometer.

-

-

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a predetermined time (e.g., 1-2 hours).

-

Add a fixed concentration of 2'3'-cGAMP to the wells to stimulate the STING pathway.

-

Incubate the cells for an appropriate period (e.g., 18-24 hours) to allow for reporter gene expression.

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the fold induction of reporter gene activity for each treatment condition relative to the vehicle-treated control.

-

Plot the fold induction against the logarithm of the test compound concentration.

-

Determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

-

Visualizing the Pathway and Experimental Workflow

The cGAS-STING Pathway and the Role of ENPP1 Inhibition

Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.

Experimental Workflow for Evaluating ENPP1 Inhibitors

Caption: A typical experimental workflow for the evaluation of ENPP1 inhibitors.

Conclusion

ENPP1 inhibitors represent a promising class of immuno-oncology agents that function by blocking the degradation of the STING agonist 2'3'-cGAMP. This mechanism of action leads to enhanced activation of the STING pathway, resulting in a more robust anti-tumor immune response. The development of potent and selective ENPP1 inhibitors, guided by a comprehensive suite of biochemical and cellular assays, holds the potential to significantly improve cancer immunotherapy, particularly for tumors that are resistant to current checkpoint inhibitors. Further research and clinical development of these compounds are warranted to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sapphire North America [sapphire-usa.com]

- 14. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

Enpp-1-IN-13: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of innate immunity, primarily through its hydrolysis of the cyclic dinucleotide 2'3'-cGAMP, a key signaling molecule in the cGAS-STING pathway. By degrading cGAMP, ENPP1 acts as an immune checkpoint, suppressing antitumor immunity. This has positioned ENPP1 as a compelling target for cancer immunotherapy. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Enpp-1-IN-13, a potent inhibitor of ENPP1. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers and drug development professionals in the exploration of ENPP1-targeted therapeutics.

Discovery and Rationale

Enpp-1-IN-13, also identified as compound 1a in the primary literature, was developed as part of a series of pyrazole-based thiourea and sulfonamide derivatives designed to inhibit ENPP1. The rationale for its development stems from the crucial role of ENPP1 in attenuating the cGAS-STING pathway, which is a key component of the innate immune system's response to cancer.[1] By inhibiting ENPP1, the extracellular concentration of cGAMP can be increased, leading to enhanced STING activation and a more robust anti-tumor immune response.

Synthesis Pathway

The synthesis of Enpp-1-IN-13 follows a multi-step synthetic route, culminating in the formation of a pyridine-pyrazole-benzenethiourea scaffold. The detailed synthesis is described in the work by Ullah S, et al. (2020).

Experimental Protocol: Synthesis of Enpp-1-IN-13 (Compound 1a)

A detailed, step-by-step synthesis protocol, including all reagents, solvents, reaction conditions, and purification methods would be presented here, based on the full text of the cited reference. This would include:

-

Synthesis of Intermediate A: (Detailed reaction steps)

-

Synthesis of Intermediate B: (Detailed reaction steps)

-

Final Coupling Reaction to yield Enpp-1-IN-13: (Detailed reaction steps and purification methods)

This level of detail requires access to the full-text scientific paper, which is not directly provided by the search results. The following is a generalized representation.

Caption: Generalized synthesis workflow for Enpp-1-IN-13.

Biological Activity and Quantitative Data

Enpp-1-IN-13 has been characterized as a potent inhibitor of ENPP1 with moderate selectivity over the related isoenzyme ENPP3. Its biological activity has been assessed through enzymatic and cell-based assays.

Enzymatic Inhibition

Enpp-1-IN-13 demonstrates inhibitory activity against human ENPP1 and ENPP3. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Compound | ENPP1 IC50 (µM) | ENPP3 IC50 (µM) |

| Enpp-1-IN-13 (1a) | 1.29 | 20.2 |

| Compound 1b | >100 | 0.21 |

| Compound 1c | 0.69 | 15.8 |

| Compound 1d | 0.18 | 5.8 |

| Compound 1e | 0.40 | 8.2 |

| Compound 1f | 48.4% inhibition at 100 µM | 35.5% inhibition at 100 µM |

| Suramin (Control) | 7.77 | 0.89 |

| Data sourced from Ullah S, et al. Bioorg Chem. 2020 Jun;99:103783. |

Anticancer Activity

The cytotoxic effects of Enpp-1-IN-13 have been evaluated against several cancer cell lines.

| Cell Line | Cancer Type | Enpp-1-IN-13 (1a) % Inhibition at 100 µM |

| HeLa | Cervical Cancer | 23.0 ± 2.2 |

| MCF-7 | Breast Cancer | 35.1 ± 0.8 |

| 1321N1 | Astrocytoma | 30.4 ± 0.1 |

| Data sourced from MedChemExpress datasheet citing Ullah S, et al. |

Experimental Protocols

ENPP1 Inhibition Assay

The inhibitory activity of Enpp-1-IN-13 against ENPP1 was determined using an in vitro enzymatic assay.

Principle: The assay measures the hydrolysis of the artificial substrate p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP) by ENPP1, which releases the chromogenic product p-nitrophenol. The increase in absorbance at 405 nm is proportional to the enzyme activity.

Protocol:

-

Reagents:

-

Human recombinant ENPP1 enzyme.

-

p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP) substrate.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing CaCl2 and ZnCl2).

-

Enpp-1-IN-13 and other test compounds dissolved in DMSO.

-

96-well microplate.

-

-

Procedure:

-

Add assay buffer to the wells of a 96-well plate.

-

Add a solution of the test compound (Enpp-1-IN-13) at various concentrations.

-

Add the ENPP1 enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the pNP-TMP substrate solution.

-

Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

-

Measure the absorbance of the wells at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the in vitro ENPP1 inhibition assay.

Cytotoxicity Assay

The anticancer activity of Enpp-1-IN-13 was assessed by determining its effect on the viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Culture:

-

Culture HeLa, MCF-7, and 1321N1 cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Procedure:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Enpp-1-IN-13 for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells.

-

Mechanism of Action and Signaling Pathways

Enpp-1-IN-13 exerts its biological effects by inhibiting the enzymatic activity of ENPP1. This inhibition has significant implications for the cGAS-STING signaling pathway.

The cGAS-STING Pathway and the Role of ENPP1

The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a hallmark of viral infection and cellular damage, including that which occurs in cancer cells.

-

cGAS Activation: Cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA).

-

cGAMP Synthesis: Upon binding dsDNA, cGAS catalyzes the synthesis of 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.

-

STING Activation: cGAMP binds to the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum, leading to its activation.

-

Downstream Signaling: Activated STING translocates and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor IRF3.

-

Type I Interferon Production: Activated IRF3 translocates to the nucleus and induces the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.

-

Anti-tumor Immunity: These cytokines promote the recruitment and activation of immune cells, such as dendritic cells and cytotoxic T lymphocytes, leading to an anti-tumor immune response.

ENPP1's Role: ENPP1 is a key negative regulator of this pathway. It is an ectoenzyme that hydrolyzes extracellular cGAMP, thereby preventing it from activating STING in neighboring immune cells.

Mechanism of Enpp-1-IN-13

By inhibiting ENPP1, Enpp-1-IN-13 prevents the degradation of extracellular cGAMP. This leads to an accumulation of cGAMP in the tumor microenvironment, which can then be taken up by immune cells to activate the STING pathway, thereby enhancing anti-tumor immunity. Molecular docking studies from the work of Ullah et al. suggest that Enpp-1-IN-13 binds to the active site of ENPP1, likely through interactions with key amino acid residues and the catalytic zinc ions, thereby blocking substrate access.

Caption: The cGAS-STING pathway and the inhibitory action of Enpp-1-IN-13.

Conclusion and Future Directions

Enpp-1-IN-13 is a valuable research tool for studying the role of ENPP1 in the cGAS-STING pathway and its implications for cancer immunotherapy. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into this and other ENPP1 inhibitors. Future research should focus on optimizing the potency and selectivity of ENPP1 inhibitors, as well as evaluating their efficacy and safety in preclinical and clinical settings. The development of potent and specific ENPP1 inhibitors holds significant promise for the advancement of novel cancer immunotherapies.

References

An In-Depth Technical Guide to Enpp-1-IN-13: A Core Profile for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the fundamental properties, structure, and biological activity of Enpp-1-IN-13, a notable inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). Designed for researchers, scientists, and drug development professionals, this document consolidates key data, outlines detailed experimental methodologies, and visualizes critical biological pathways and workflows to facilitate further investigation and application of this compound.

Core Properties and Structure

Enpp-1-IN-13, also referred to as Compound 1a in its primary publication, is a pyrazole-based sulfonamide derivative identified as a potent inhibitor of ENPP1. Its fundamental physicochemical properties are summarized below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₂ClN₅OS | --INVALID-LINK-- |

| Molecular Weight | 512.03 g/mol | --INVALID-LINK-- |

| CAS Number | 2417022-19-4 | --INVALID-LINK-- |

Biological Activity and Potency

Enpp-1-IN-13 demonstrates inhibitory activity against ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) enzymes, with a notable selectivity for ENPP1 over ENPP3. The compound has also been assessed for its cytotoxic effects against various cancer cell lines.

| Assay Type | Target/Cell Line | Result | Source |

| Enzyme Inhibition | ENPP1 | IC₅₀ = 1.29 µM | --INVALID-LINK-- |

| Enzyme Inhibition | ENPP3 | IC₅₀ = 20.2 µM | --INVALID-LINK-- |

| Cytotoxicity (at 100 µM) | HeLa | 23.0 ± 2.2% inhibition | --INVALID-LINK-- |

| Cytotoxicity (at 100 µM) | MCF-7 | 35.1 ± 0.8% inhibition | --INVALID-LINK-- |

| Cytotoxicity (at 100 µM) | 1321N1 | 30.4 ± 0.1% inhibition | --INVALID-LINK-- |

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and experimental evaluation of Enpp-1-IN-13, the following diagrams illustrate the relevant biological pathways and a representative workflow for assessing its inhibitory activity.

The Dual Role of ENPP1 in the Tumor Microenvironment: An Immune Checkpoint and Adenosine Generator

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that has emerged as a critical regulator of the tumor microenvironment (TME). Its multifaceted role in promoting tumor progression and immune evasion has positioned it as a promising therapeutic target in oncology. This technical guide provides an in-depth analysis of the function of ENPP1 within the TME, focusing on its enzymatic activities that lead to the suppression of the cGAS-STING innate immune pathway and the production of immunosuppressive adenosine. We present a compilation of quantitative data on ENPP1 expression and the effects of its inhibition, detailed experimental protocols for key assays, and visualizations of the core signaling pathways to support further research and drug development in this area.

Introduction: ENPP1 as a Key Player in the Tumor Microenvironment

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that collectively influence tumor growth, metastasis, and response to therapy. A key feature of the TME is its ability to suppress anti-tumor immune responses, allowing cancer cells to evade immune surveillance.[1] Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a significant contributor to this immunosuppressive milieu.[2][3]

ENPP1 is overexpressed in a variety of solid tumors, including breast, lung, ovarian, and colorectal cancers, and its high expression is often correlated with poor prognosis and resistance to immunotherapy.[4][5][6] ENPP1 exerts its pro-tumoral effects through two primary enzymatic activities: the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP) and the hydrolysis of adenosine triphosphate (ATP).[2][7]

The degradation of cGAMP, the endogenous ligand for the stimulator of interferon genes (STING) pathway, dampens a critical innate immune response against cancer.[8] Concurrently, the breakdown of ATP initiates a cascade that culminates in the production of adenosine, a potent immunosuppressive molecule.[7] This dual mechanism of action makes ENPP1 a compelling target for cancer immunotherapy, with the potential to "heat up" immunologically "cold" tumors and enhance the efficacy of existing treatments like immune checkpoint blockade.[3][9]

Signaling Pathways Modulated by ENPP1

ENPP1's influence on the tumor microenvironment is primarily mediated through its modulation of two key signaling pathways: the cGAS-STING pathway and the adenosine signaling pathway.

The cGAS-STING Pathway: ENPP1 as an Innate Immune Checkpoint

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal often present in cancer cells due to genomic instability.[8]

Caption: ENPP1 inhibits the cGAS-STING pathway by hydrolyzing extracellular cGAMP.

Upon binding cytosolic dsDNA, cGAS synthesizes cGAMP, which then activates STING located on the endoplasmic reticulum.[8] This activation triggers a signaling cascade through TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[10] These cytokines are crucial for recruiting and activating immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), to mount an effective anti-tumor immune response.[2][3]

Cancer cells can export cGAMP into the extracellular space, where it can be taken up by neighboring immune cells to activate their STING pathway in a paracrine manner.[7] ENPP1, with its catalytic domain facing the extracellular space, acts as a gatekeeper by hydrolyzing extracellular cGAMP to AMP and GMP, thereby preventing this paracrine activation of STING and suppressing the anti-tumor immune response.[2][11] This function establishes ENPP1 as a critical innate immune checkpoint.[2]

The Adenosine Signaling Pathway: ENPP1 as a Generator of Immunosuppression

In addition to its role in cGAMP hydrolysis, ENPP1 also hydrolyzes extracellular ATP to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[7] The TME is often characterized by high levels of extracellular ATP released from dying or stressed cells.[7] While extracellular ATP can have pro-inflammatory effects, its rapid conversion to adenosine creates a profoundly immunosuppressive environment.

Caption: ENPP1 contributes to adenosine-mediated immune suppression.

The AMP generated by ENPP1 is further hydrolyzed to adenosine by the ecto-5'-nucleotidase CD73.[7] Adenosine then binds to A2A receptors on the surface of various immune cells, including T cells, NK cells, and dendritic cells, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets that ultimately suppress immune cell activation, proliferation, and effector functions.[3] This results in a blunted anti-tumor immune response, promoting tumor growth and survival.

Quantitative Data on ENPP1 in Cancer

The following tables summarize key quantitative data regarding ENPP1 expression in various cancers and the impact of its inhibition on the tumor microenvironment.

Table 1: ENPP1 Gene Expression in Various Cancer Types

| Cancer Type | ENPP1 Expression Level (log2(TPM+1)) | Reference |

| Breast Cancer | 4.27 | [12] |

| Lung Adenocarcinoma | Lower than breast cancer (specific value not provided) | [12] |

| High-Grade Serous Ovarian Carcinoma | Significantly higher than normal ovarian tissue | [5] |

| Colorectal Cancer | Elevated in tumor tissue | [9] |

TPM: Transcripts Per Million

Table 2: Impact of ENPP1 Inhibition/Knockout on the Tumor Microenvironment

| Experimental Model | ENPP1 Modulation | Key Findings | Reference |

| 4T1 Breast Cancer (mouse) | Knockout | - Increased infiltration of CD8+ T cells in lung metastases- Reduced tumor growth and metastasis | [13] |

| CT26 Colon Cancer (mouse) | Overexpression | - Decreased infiltration of CD8+ and CD4+ T cells | [13] |

| CT26 and MC38 Syngeneic Models (mouse) | OC-1 Inhibitor | - 20-40% tumor growth inhibition (monotherapy)- ~75% tumor growth inhibition (with anti-PD-1) | [14] |

| MC38 Syngeneic Model (mouse) | ISM Inhibitor | - 67% tumor growth inhibition (single dose) | [9] |

| 4T1 Breast Cancer (mouse) | ENPP1 Knockout | - Increased percentage of macrophages in primary tumors | [2] |

Table 3: Changes in Immune Cell Populations with ENPP1 Modulation

| Cell Type | ENPP1 Status | Change in Population | Tumor Model | Reference |

| Conventional DC type 1 (cDC1s) | Overexpression | Decreased | 4T1 Breast Cancer | [2] |

| T cells | Overexpression | Decreased | 4T1 Breast Cancer | [2] |

| Cytotoxic NK cells | Overexpression | Decreased | 4T1 Breast Cancer | [2] |

| CD8+ T cells | Knockout | Increased | TNBC Lung Metastases | [13] |

| CD4+ T cells | Overexpression | Decreased | CT26 Colon Cancer | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of ENPP1 in the tumor microenvironment.

ENPP1 Enzyme Activity Assay (cGAMP Hydrolysis)

This protocol describes a thin-layer chromatography (TLC)-based assay to measure the hydrolysis of 2'3'-cGAMP by ENPP1.

Materials:

-

Recombinant ENPP1 protein

-

[32P]-labeled 2'3'-cGAMP

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5-9.0), 150 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 200 µM ZnCl2, 0.2% NP-40[11][15]

-

TLC plates (e.g., PEI-Cellulose F)

-

Developing buffer (e.g., 1:1.5 solution of saturated (NH4)2SO4 and 1.5 M KH2PO4, pH 3.6)

-

Phosphorimager screen and scanner

Procedure:

-

Prepare the reaction mixture in a final volume of 20 µL. Add the assay buffer, recombinant ENPP1 (e.g., 1-10 nM), and initiate the reaction by adding [32P]-cGAMP (e.g., 1-5 µM).[16]

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of 20 mM EDTA or by heat inactivation (e.g., 95°C for 5 minutes).

-

Spot 1-2 µL of the reaction mixture onto a TLC plate.

-

Develop the TLC plate in the developing buffer until the solvent front reaches near the top.

-

Dry the TLC plate and expose it to a phosphorimager screen.

-

Scan the screen and quantify the spots corresponding to cGAMP and the hydrolyzed product (AMP) using appropriate software. The percentage of cGAMP hydrolysis can be calculated.

Immunohistochemistry (IHC) for ENPP1 in Paraffin-Embedded Tissues

This protocol outlines the steps for detecting ENPP1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

-

FFPE tumor tissue sections (4-5 µm thick) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)[17]

-

Hydrogen Peroxide (3%)

-

Blocking Buffer (e.g., 1% BSA or 5% normal serum in TBS)

-

Primary antibody against ENPP1

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate-chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Immerse in 100% ethanol (2 x 3 minutes).

-

Immerse in 95% ethanol (1 x 3 minutes).

-

Immerse in 70% ethanol (1 x 3 minutes).

-

Rinse in distilled water.[17]

-

-

Antigen Retrieval:

-

Staining:

-

Quench endogenous peroxidase activity with 3% H2O2 for 10-15 minutes.[17]

-

Rinse with TBS.

-

Block non-specific binding with Blocking Buffer for 30-60 minutes.

-

Incubate with the primary ENPP1 antibody (at the optimized dilution) overnight at 4°C in a humidified chamber.

-

Wash with TBST (3 x 5 minutes).

-

Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Wash with TBST (3 x 5 minutes).

-

Incubate with Streptavidin-HRP for 30 minutes at room temperature.

-

Wash with TBST (3 x 5 minutes).

-

-

Detection and Counterstaining:

-

Apply DAB solution and incubate until the desired brown color develops (monitor under a microscope).

-

Rinse with distilled water to stop the reaction.

-

Counterstain with hematoxylin for 1-3 minutes.[17]

-

"Blue" the sections in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate through graded ethanols and xylene.

-

Mount with a permanent mounting medium and coverslip.

-

In Vivo Mouse Model for Efficacy of ENPP1 Inhibitors

This protocol describes a general workflow for assessing the anti-tumor efficacy of an ENPP1 inhibitor in a syngeneic mouse tumor model.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma)

-

ENPP1 inhibitor

-

Vehicle control

-

Calipers for tumor measurement

-

Flow cytometry antibodies for immune cell analysis

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., 1 x 106 cells in 100 µL PBS) into the flank of the mice.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 50-100 mm3), randomize mice into treatment groups (e.g., vehicle control, ENPP1 inhibitor, anti-PD-1, combination therapy).

-

Administer the ENPP1 inhibitor and other treatments according to the desired dosing schedule (e.g., oral gavage daily).[14]

-

-

Tumor Growth Monitoring:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width2).

-

Monitor animal body weight and overall health.

-

-

Endpoint Analysis:

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

-

Excise tumors for analysis.

-

A portion of the tumor can be fixed for IHC (as described in 4.2).

-

Another portion can be dissociated into a single-cell suspension for flow cytometry analysis of immune cell populations.

-

Caption: Workflow for an in vivo efficacy study of an ENPP1 inhibitor.

Conclusion and Future Directions

ENPP1 plays a pivotal, dual role in fostering an immunosuppressive tumor microenvironment by dampening the cGAS-STING pathway and promoting adenosine signaling. The wealth of preclinical data strongly supports the development of ENPP1 inhibitors as a novel class of cancer immunotherapeutics. These inhibitors have the potential to be effective as monotherapies in tumors with high baseline cGAMP production and in combination with other immunotherapies, such as immune checkpoint inhibitors, to overcome resistance and improve patient outcomes.

Future research should focus on identifying predictive biomarkers for ENPP1 inhibitor efficacy, such as ENPP1 expression levels and the status of the cGAS-STING pathway in tumors. Further investigation into the interplay between ENPP1 and other ectonucleotidases in the TME will also be crucial for optimizing combination therapies. The continued development of potent and selective ENPP1 inhibitors holds great promise for expanding the arsenal of effective cancer immunotherapies.

References

- 1. protocols.io [protocols.io]

- 2. pnas.org [pnas.org]

- 3. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. caymanchem.com [caymanchem.com]

- 8. ENPP1 | Insilico Medicine [insilico.com]

- 9. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ascopubs.org [ascopubs.org]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. cdn.origene.com [cdn.origene.com]

- 16. IHC On Paraffin Sections | Proteintech Group [ptglab.com]

- 17. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]

ENPP-1-IN-13: A Modulator of Innate Immunity - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the innate immune system, primarily through its role in hydrolyzing the second messenger cyclic GMP-AMP (cGAMP). cGAMP is a potent activator of the Stimulator of Interferon Genes (STING) pathway, which plays a pivotal role in anti-tumor immunity. By degrading extracellular cGAMP, ENPP1 effectively dampens STING signaling, allowing tumors to evade immune surveillance.[1][2][3][4] The development of ENPP1 inhibitors, such as ENPP-1-IN-13, represents a promising therapeutic strategy to restore and enhance anti-tumor immunity. This technical guide provides an in-depth overview of the role of ENPP1 in innate immunity, the mechanism of action of ENPP-1-IN-13, quantitative data on its efficacy, and detailed experimental protocols for its characterization.

The Role of ENPP1 in the cGAS-STING Pathway

The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment.

-

cGAS Activation: Upon binding to cytosolic double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) is activated.

-

cGAMP Synthesis: Activated cGAS catalyzes the synthesis of 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[5]

-

STING Activation: cGAMP binds to and activates the STING protein located on the endoplasmic reticulum.

-

Downstream Signaling: Activated STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3).

-

Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[5]

-

Anti-Tumor Immunity: These cytokines promote the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), leading to a robust anti-tumor immune response.

ENPP1 acts as a key checkpoint in this pathway by hydrolyzing extracellular cGAMP, thereby preventing the paracrine activation of STING in neighboring immune cells.[1][2] This enzymatic activity of ENPP1 is a significant mechanism of immune evasion employed by various cancers.

ENPP-1-IN-13 and Other ENPP1 Inhibitors: Quantitative Data

ENPP-1-IN-13 is a small molecule inhibitor of ENPP1. Its efficacy, along with that of other notable ENPP1 inhibitors, has been characterized through various in vitro and in vivo studies. The following table summarizes key quantitative data for these compounds.

| Compound | Target | IC50 / Ki | In Vitro Activity | In Vivo Model | In Vivo Efficacy | Reference |

| ENPP-1-IN-13 | ENPP1 | IC50: 1.29 µM | Cytotoxic effect on HeLa, MCF-7, and 1321N1 cells (23-35% inhibition at 100 µM) | - | - | [6] |

| ENPP3 | IC50: 20.2 µM | [6] | ||||

| STF-1084 | ENPP1 | Ki: 33 nM | Increases extracellular cGAMP, enhances immune infiltration. | 4T1 murine mammary cancer | Synergizes with ionizing radiation to increase tumor-associated CD11c+ cells. | [1][7] |

| ZX-8177 | ENPP1 | IC50: 9.5 nM (biochemical), 11 nM (cell-based) | Activates STING-mediated innate immunity. | Pan02 syngeneic mouse model | 37-60% tumor growth inhibition (TGI) as monotherapy; enhanced efficacy with radiation (100% TGI). | [8][9] |

| MV-626 | ENPP1 | Potent and selective | Blocks cGAMP hydrolysis, enhances STING activation. | Panc02-SIY and MC38 mouse models | Delays tumor growth as monotherapy; significantly increases overall survival when combined with radiation. | [4] |

| RBS2418 | ENPP1 | Potent and selective | Complete enzyme inhibition in serum. | Advanced solid tumors (human Phase 1) | Progression-free survival significantly increased in patients with ENPP1 and cGAS protein expression. | [10][11][12][13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ENPP1 inhibitors.

ENPP1 Enzymatic Inhibition Assay

This assay determines the in vitro potency of a compound in inhibiting the enzymatic activity of ENPP1.

Materials:

-

Recombinant human ENPP1

-

Substrate: p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP) or 2'3'-cGAMP

-

Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM CaCl₂, 200 µM ZnCl₂

-

Test compound (e.g., ENPP-1-IN-13) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add 2 µL of the diluted test compound to each well. For control wells, add 2 µL of DMSO.

-

Add 88 µL of a solution containing 20 ng of recombinant human ENPP1 in assay buffer to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of 200 µM pNP-TMP substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Orthotopic Breast Cancer Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of ENPP1 inhibitors in a setting that mimics human breast cancer.

Materials:

-

Female BALB/c or immunodeficient (e.g., NSG) mice (6-8 weeks old)

-

4T1-luc2 murine breast cancer cells

-

Phosphate-buffered saline (PBS)

-

Matrigel or similar basement membrane matrix

-

Test compound (e.g., ENPP-1-IN-13) formulated for in vivo administration

-

Calipers

-

In vivo imaging system (for luciferase-expressing cells)

Procedure:

-

Culture 4T1-luc2 cells and harvest them during the exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel at a concentration of 1 x 10⁶ cells/50 µL.

-

Anesthetize the mice using isoflurane.

-

Inject 50 µL of the cell suspension into the fourth mammary fat pad of each mouse.

-

Monitor tumor growth by caliper measurements (tumor volume = 0.5 x length x width²) and/or bioluminescence imaging.

-

Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection or oral gavage).

-

Continue to monitor tumor growth and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, flow cytometry).

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol allows for the quantification and characterization of immune cell populations within the tumor microenvironment.

Materials:

-

Excised tumors

-

Tumor dissociation kit (e.g., Miltenyi Biotec)

-

gentleMACS Dissociator

-

Red blood cell lysis buffer

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (anti-CD16/32)

-

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80)

-

Viability dye (e.g., 7-AAD)

-

Flow cytometer

Procedure:

-

Mechanically and enzymatically dissociate the excised tumors into a single-cell suspension using a tumor dissociation kit and a gentleMACS Dissociator.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Lyse red blood cells using a lysis buffer and wash the cells with PBS.

-

Resuspend the cells in FACS buffer and count them.

-

Block Fc receptors by incubating the cells with Fc block for 10 minutes on ice.

-

Add the antibody cocktail for surface marker staining and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer containing a viability dye.

-

Acquire the samples on a flow cytometer and analyze the data using appropriate software (e.g., FlowJo).

Measurement of IFN-β in Mouse Serum by ELISA

This assay quantifies the systemic levels of IFN-β, a key cytokine produced downstream of STING activation.

Materials:

-

Mouse IFN-β ELISA kit (e.g., from R&D Systems, PBL Assay Science, or FineTest)

-

Mouse serum samples collected from the in vivo study

-

Microplate reader

Procedure:

-

Collect blood from mice via cardiac puncture or tail vein bleeding and prepare serum by centrifugation.

-

Follow the manufacturer's instructions provided with the ELISA kit.

-

Briefly, add standards and serum samples to the wells of the pre-coated microplate and incubate.

-

Wash the plate and add the detection antibody.

-

Incubate and wash the plate again.

-

Add the substrate solution and incubate until color develops.

-

Stop the reaction and measure the absorbance at the specified wavelength.

-

Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for evaluating ENPP1 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. "MV-626, a potent and selective inhibitor of ENPP1 enhances STING activ" by Jason Baird, Gregory Dietsch et al. [digitalcommons.providence.org]

- 5. fn-test.com [fn-test.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Riboscience's First-in-Class ENPP1 Inhibitor RBS2418 Shows Promising Safety and Efficacy in Phase 1a Cancer Trial [trial.medpath.com]

- 11. trialstat.com [trialstat.com]

- 12. RIBOSCIENCE ESMO PRESENTATION HIGHLIGHTS SAFETY, PK, PD AND EFFICACY DATA FROM THE FIRST 19 PATIENTS OF THE ENPP1 INHIBITOR RBS2418 PHASE 1 STUDY [prnewswire.com]

- 13. Correlation of baseline ENPP1 and cGAS expression in advanced solid tumors with intratumoral immune activation and clinical outcomes after treatment with the first-in-class oral ENPP1 inhibitor RBS2418, alone or in combination with pembrolizumab. - ASCO [asco.org]

Preliminary Studies on the Cytotoxicity of Enpp-1-IN-13 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a significant target in oncology due to its role in modulating the tumor microenvironment and promoting immune evasion.[1][2][3] As a key enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), ENPP1 suppresses the cGAMP-STIMULATOR of interferon genes (STING) pathway, a critical component of the innate immune response against cancer.[1][2] Inhibition of ENPP1 is a promising therapeutic strategy to reactivate this pathway and enhance anti-tumor immunity.[2][3] This technical guide provides an in-depth overview of the preliminary cytotoxic studies of a specific ENPP1 inhibitor, Enpp-1-IN-13. It includes a summary of its inhibitory activity and cytotoxic effects on various cancer cell lines, detailed experimental protocols for assessing cytotoxicity, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to ENPP1 and the Inhibitor Enpp-1-IN-13

ENPP1 is a type II transmembrane glycoprotein with phosphodiesterase and nucleotide pyrophosphatase activities.[1] It plays a crucial role in various physiological processes, including bone mineralization and insulin signaling.[4] In the context of cancer, ENPP1 is often overexpressed in several tumor types, including breast, lung, and ovarian cancers, which is frequently associated with a poor prognosis.[1] The primary mechanism through which ENPP1 contributes to tumorigenesis is by hydrolyzing the immunotransmitter cGAMP in the extracellular space.[2] This degradation of cGAMP prevents the activation of the STING pathway in surrounding immune cells, thereby dampening the production of type I interferons and subsequent anti-tumor immune responses.[1][2]

Enpp-1-IN-13 is a small molecule inhibitor of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family. It has been identified as a compound with anti-cancer activity, exhibiting inhibitory effects against ENPP1 and, to a lesser extent, ENPP3.[2][5]

Quantitative Data on Enpp-1-IN-13 Activity

The following tables summarize the currently available quantitative data on the inhibitory and cytotoxic activity of Enpp-1-IN-13.

Table 1: Inhibitory Activity of Enpp-1-IN-13

| Target | IC50 (µM) |

| ENPP1 | 1.29 |

| ENPP3 | 20.2 |

Data sourced from MedChemExpress.[2][5]

Table 2: Cytotoxicity of Enpp-1-IN-13 in Cancer Cell Lines

| Cell Line | Cancer Type | Concentration (µM) | % Inhibition |

| HeLa | Cervical Cancer | 100 | 23.0 ± 2.2 |

| MCF-7 | Breast Cancer | 100 | 35.1 ± 0.8 |

| 1321N1 | Astrocytoma | 100 | 30.4 ± 0.1 |

Data sourced from MedChemExpress.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cytotoxicity of ENPP1 inhibitors like Enpp-1-IN-13.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete culture medium

-

Enpp-1-IN-13

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4][6]

-

Treatment: The following day, treat the cells with various concentrations of Enpp-1-IN-13. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][7]

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the culture plates. Wash the cells with cold PBS.[7]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[1][7]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[7]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell-Mediated Cytotoxicity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture supernatant.[8][9][10]

Materials:

-

Target cancer cells and effector immune cells (e.g., NK cells, T cells)

-

LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

-

Lysis buffer (for maximum LDH release control)

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Co-culture: Co-culture target cells with effector cells at various effector-to-target (E:T) ratios in a 96-well plate.

-

Controls: Prepare the following controls:

-

Spontaneous LDH release: Target cells with medium only.

-

Maximum LDH release: Target cells with lysis buffer.

-

Effector cell control: Effector cells with medium only.

-

Medium background: Medium only.

-

-

Incubation: Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C.

-

Supernatant Transfer: Centrifuge the plate at 250 x g for 5-10 minutes. Carefully transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.[9]

-

Stop Reaction: Add the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of specific cytotoxicity using the absorbance values from the experimental and control wells.

Visualizations: Signaling Pathways and Experimental Workflow

ENPP1-Mediated Inhibition of the cGAMP-STING Pathway

Caption: ENPP1 inhibits the STING pathway by hydrolyzing extracellular cGAMP.

Role of ENPP1 in Purinergic Signaling

Caption: ENPP1 contributes to immunosuppressive adenosine production.

General Workflow for In Vitro Cytotoxicity Testing

Caption: Workflow for assessing the cytotoxicity of Enpp-1-IN-13.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. texaschildrens.org [texaschildrens.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchhub.com [researchhub.com]

- 7. kumc.edu [kumc.edu]

- 8. LDH cytotoxicity assay [protocols.io]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

Understanding ENPP1 as an Innate Immune Checkpoint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint, playing a pivotal role in the tumor microenvironment (TME) by suppressing anti-tumor immunity. As a type II transmembrane glycoprotein, ENPP1's primary function in this context is the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), the endogenous activator of the Stimulator of Interferon Genes (STING) pathway. By degrading extracellular cGAMP, ENPP1 effectively dampens STING-mediated innate immune responses, which are crucial for the induction of a robust anti-cancer adaptive immune response. Furthermore, ENPP1 contributes to an immunosuppressive TME through the production of adenosine. This dual mechanism of immune suppression makes ENPP1 a compelling target for cancer immunotherapy. This guide provides an in-depth overview of ENPP1's function, the signaling pathways it modulates, quantitative data on its activity, and detailed experimental protocols for its study.

The Central Role of ENPP1 in Innate Immunity and Cancer

ENPP1 is a key enzyme that regulates extracellular nucleotide metabolism.[1] In the context of cancer, chromosomal instability within tumor cells leads to the leakage of double-stranded DNA (dsDNA) into the cytosol.[2] This cytosolic dsDNA is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes cGAMP.[2] Cancer cells can export cGAMP into the extracellular space, where it can be taken up by neighboring immune and stromal cells to activate the STING pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This process is essential for recruiting and activating dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) to mount an anti-tumor response.[2]

However, many tumors overexpress ENPP1 on their surface, which acts as a dominant hydrolase of extracellular cGAMP.[1][4][5] By degrading cGAMP into AMP and GMP, ENPP1 prevents the activation of the STING pathway in surrounding immune cells, thereby creating an "immune-cold" TME.[6][7] Furthermore, the AMP generated from cGAMP and ATP hydrolysis can be further converted to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73).[2][8] Adenosine, acting through its receptors on immune cells, further dampens the anti-tumor immune response.[2]

High ENPP1 expression has been correlated with poor prognosis and resistance to immunotherapy in various cancers, including breast, lung, and bladder cancer.[4][6][7][9] Consequently, inhibiting ENPP1 is a promising therapeutic strategy to "heat up" cold tumors and enhance the efficacy of existing immunotherapies, such as immune checkpoint blockade.[8][10]

Signaling Pathways Modulated by ENPP1

ENPP1's role as an innate immune checkpoint is primarily mediated through its influence on the cGAS-STING and adenosine signaling pathways.

The ENPP1-cGAMP-STING Signaling Axis

The cGAS-STING pathway is a critical component of the innate immune system's response to cytosolic DNA.

The Adenosine Immunosuppressive Pathway

ENPP1 contributes to the production of adenosine, a potent immunosuppressive molecule in the TME.

Quantitative Data on ENPP1 Function

A summary of key quantitative data related to ENPP1's enzymatic activity, expression, and inhibition is presented below for easy comparison.

ENPP1 Enzyme Kinetics

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| 2'3'-cGAMP | 15 | 4 | 2.7 x 105 | [4] |

| ATP | 20 | 12 | 6.0 x 105 | [4] |

| ATP | 12.1 | 0.76 | 6.3 x 104 | [10][11] |

Inhibition of ENPP1 Activity

| Inhibitor | Ki (nM) | IC50 (nM) | Cell Line/Assay Condition | Reference |

| OC-1 | <10 | - | Enzymatic assay | [12] |

| AVA-NP-695 | - | 14 ± 2 | Enzymatic assay (p-Nph-5'-TMP) | [13] |

| STF-1084 | - | 149 ± 20 | cGAMP-Luc assay | [14] |

| QS1 | - | 1590 ± 70 | cGAMP-Luc assay | [14] |

| SR-8314 | 79 | - | Enzymatic assay | [1] |

| Compound 7c | 58 | - | Enzymatic assay | [1] |

ENPP1 Expression in Cancer

Analysis of The Cancer Genome Atlas (TCGA) RNA sequencing data reveals varying expression levels of ENPP1 across different cancer types.

| Cancer Type | ENPP1 Expression (log2(TPM+1)) |

| Breast invasive carcinoma (BRCA) | ~4.27 |

| Ovarian serous cystadenocarcinoma (OV) | ~3.8 |

| Lung adenocarcinoma (LUAD) | ~3.5 |

| Glioblastoma multiforme (GBM) | ~3.4 |

| Colon adenocarcinoma (COAD) | ~3.2 |

| Bladder Urothelial Carcinoma (BLCA) | Upregulated in advanced stages |

Data sourced from UALCAN analysis of TCGA data.[6][7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for studying ENPP1's function.

ENPP1 cGAMP Hydrolysis Assay

This assay measures the ability of ENPP1 to hydrolyze 2'3'-cGAMP.

Workflow:

Detailed Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:

-

Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of 2X formamide loading dye.

-

Thin-Layer Chromatography (TLC): Spot 1-2 µL of the quenched reaction onto a silica gel TLC plate.

-

Development: Develop the TLC plate in a chamber with a mobile phase of 1 M ammonium bicarbonate and ethanol (3:7 v/v).

-

Visualization and Quantification: Dry the TLC plate and expose it to a phosphor screen. Visualize the radiolabeled cGAMP and its hydrolysis products by autoradiography. Quantify the band intensities using appropriate software to determine the percentage of cGAMP hydrolysis.

STING Activation Assay (IFN-β Reporter Assay)

This assay measures the activation of the STING pathway downstream of ENPP1 activity by quantifying the production of Interferon-β (IFN-β).

Detailed Protocol:

-

Cell Seeding: Seed THP1-Dual™ reporter cells (InvivoGen) in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.

-

Treatment: Treat the cells with:

-

2'3'-cGAMP (e.g., 25 µM) in the presence or absence of an ENPP1 inhibitor (various concentrations).[13]

-

A positive control (e.g., a direct STING agonist).

-

A negative control (vehicle).

-

-

Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

-

Luciferase Assay:

-

Collect the cell culture supernatant.

-

Add QUANTI-Luc™ reagent (InvivoGen) to the supernatant according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The luminescence is proportional to the amount of secreted IFN-β.

-

-

Data Analysis: Normalize the results to the vehicle control and calculate the fold induction of IFN-β.

In Vivo Tumor Model with ENPP1 Inhibitor

This protocol outlines a general procedure for evaluating the efficacy of an ENPP1 inhibitor in a syngeneic mouse tumor model.

Workflow:

Detailed Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ 4T1 cells) into the flank of syngeneic mice (e.g., BALB/c).

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment groups (e.g., vehicle control, ENPP1 inhibitor, anti-PD-1 antibody, combination therapy).

-

Treatment Administration: Administer the treatments as per the desired schedule and route (e.g., oral gavage for a small molecule inhibitor, intraperitoneal injection for an antibody).

-

Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²). Monitor the body weight of the mice as a measure of toxicity.

-

Endpoint and Analysis: Euthanize the mice when tumors reach a predetermined endpoint. Harvest tumors and other relevant tissues (e.g., spleens, lymph nodes) for downstream analysis, such as:

-

Immunohistochemistry (IHC): To assess the infiltration of immune cells (e.g., CD8+ T cells).

-

Flow Cytometry: To quantify different immune cell populations within the TME.

-

Gene Expression Analysis (qRT-PCR): To measure the expression of cytokines and chemokines.

-

siRNA-mediated Knockdown of ENPP1

This protocol describes the transient knockdown of ENPP1 expression in cultured cells using small interfering RNA (siRNA).

Detailed Protocol:

-

Cell Seeding: Twenty-four hours before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[17]

-

siRNA-Lipid Complex Formation:

-

In one tube, dilute the ENPP1-targeting siRNA (and a non-targeting control siRNA in a separate tube) in serum-free medium (e.g., Opti-MEM™).

-

In another tube, dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[17][18]

-

-

Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.

-

Incubation: Incubate the cells at 37°C for 24-72 hours.

-

Validation of Knockdown: Harvest the cells and validate the knockdown of ENPP1 expression at the mRNA level (by qRT-PCR) and/or the protein level (by Western blot).

-

Functional Assays: Perform downstream functional assays, such as cell migration, invasion, or co-culture with immune cells, to assess the phenotypic effects of ENPP1 knockdown.

Conclusion and Future Directions

ENPP1 stands as a significant and promising target in cancer immunotherapy. Its dual role in suppressing the cGAS-STING pathway and promoting the production of immunosuppressive adenosine makes it a key gatekeeper of the anti-tumor immune response. The development of potent and selective ENPP1 inhibitors holds the potential to transform "immune-cold" tumors into "immune-hot" tumors, thereby sensitizing them to immune checkpoint blockade and other immunotherapies.

Future research in this field will likely focus on:

-

Clinical Development of ENPP1 Inhibitors: Several ENPP1 inhibitors are currently in early-phase clinical trials. The results of these trials will be crucial in validating the therapeutic potential of targeting ENPP1 in cancer patients.

-

Combination Therapies: Investigating the synergistic effects of ENPP1 inhibitors with other anti-cancer agents, including immune checkpoint inhibitors, radiotherapy, and chemotherapy, is a key area of interest.[10]

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to ENPP1-targeted therapies will be essential for the clinical success of this approach.

-

Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to ENPP1 inhibition will be critical for developing strategies to overcome them.

References

- 1. mdpi.com [mdpi.com]

- 2. Expression of ENPP1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

- 4. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. JUN–ENPP1–cGAS–STING axis mediates immune evasion and tumor progression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. osti.gov [osti.gov]

- 11. ENPP1’s regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. pnas.org [pnas.org]

- 17. scbt.com [scbt.com]

- 18. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enpp-1-IN-13 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Enpp-1-IN-13, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This document outlines the mechanism of action, key experimental protocols, and data presentation to facilitate research in oncology and immunology.

Introduction

Enpp-1-IN-13 is a small molecule inhibitor of the ENPP family, with notable activity against ENPP1.[1] ENPP1 is a transmembrane glycoprotein that plays a crucial role in hydrolyzing extracellular ATP and 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING innate immunity pathway. By inhibiting ENPP1, Enpp-1-IN-13 can prevent the degradation of cGAMP, leading to the activation of the STING pathway and subsequent production of type I interferons, such as IFN-β, which are critical for anti-tumor immunity. These characteristics make Enpp-1-IN-13 a valuable tool for studying the cGAS-STING pathway and for the development of novel cancer immunotherapies.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory and cytotoxic activity of Enpp-1-IN-13.

| Parameter | Value | Target/Cell Line | Reference |

| IC50 | 1.29 µM | ENPP1 | [1] |

| IC50 | 20.2 µM | ENPP3 | [1] |

| Cytotoxicity | 23.0 ± 2.2% inhibition at 100 µM | HeLa | [1] |

| Cytotoxicity | 35.1 ± 0.8% inhibition at 100 µM | MCF-7 | [1] |

| Cytotoxicity | 30.4 ± 0.1% inhibition at 100 µM | 1321N1 | [1] |

Signaling Pathway

The diagram below illustrates the canonical cGAS-STING signaling pathway and the role of ENPP1. Enpp-1-IN-13 inhibits ENPP1, thereby preventing the degradation of cGAMP and promoting the downstream signaling cascade that leads to an anti-tumor immune response.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of Enpp-1-IN-13.

ENPP1 Enzymatic Activity Assay (Colorimetric)

This protocol is adapted for a 96-well plate format to determine the in vitro inhibitory activity of Enpp-1-IN-13 on ENPP1.

Materials:

-

Recombinant human ENPP1 protein

-

Enpp-1-IN-13

-

p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) as substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 9.0), 100 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 1 µM ZnCl₂

-

Stop Solution: 0.2 N NaOH

-

96-well clear flat-bottom plate

-

Microplate reader

Procedure:

-

Prepare a stock solution of Enpp-1-IN-13 in DMSO.

-

Perform serial dilutions of Enpp-1-IN-13 in Assay Buffer to achieve a range of desired concentrations. Include a DMSO-only control.

-

Add 10 µL of diluted Enpp-1-IN-13 or control to each well.

-

Add 20 µL of recombinant ENPP1 (final concentration ~0.5 µg/mL) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNP-TMP substrate (final concentration 1 mM).

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of Enpp-1-IN-13 and determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is to assess the cytotoxic effects of Enpp-1-IN-13 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Enpp-1-IN-13

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., DMSO or 0.01 N HCl in isopropanol)

-

96-well clear flat-bottom plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of Enpp-1-IN-13 in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Enpp-1-IN-13 or a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value if applicable.

IFN-β Secretion (ELISA) Assay

This protocol measures the secretion of IFN-β from cells treated with Enpp-1-IN-13, indicating the activation of the cGAS-STING pathway.

Materials:

-

A suitable cell line that expresses cGAS and STING (e.g., THP-1 monocytes)

-

Complete cell culture medium

-

Enpp-1-IN-13

-

STING agonist (e.g., 2'3'-cGAMP) as a positive control

-

Human IFN-β ELISA Kit

-

96-well plate for cell culture

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize for 24 hours.

-

Treat the cells with various concentrations of Enpp-1-IN-13. Include a vehicle control (DMSO) and a positive control (e.g., 10 µg/mL 2'3'-cGAMP).

-

Incubate the cells for 24-48 hours at 37°C, 5% CO₂.

-

Collect the cell culture supernatant.

-

Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.[2][3][4]

-

Briefly, add standards and samples to the antibody-pre-coated wells.

-

Incubate, wash, and then add the detection antibody.

-

Incubate, wash, and add the enzyme conjugate.

-

Incubate, wash, and add the substrate.

-

Stop the reaction and measure the absorbance at the recommended wavelength.

-

Calculate the concentration of IFN-β in each sample based on the standard curve.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro evaluation of Enpp-1-IN-13.

References

Application Notes and Protocols for Enpp-1-IN-13 in a Mouse Tumor Model